molecular formula C8H11NO2 B030868 1-Ethyl-3-hydroxy-2-methylpyridin-4(1H)-one CAS No. 30652-12-1

1-Ethyl-3-hydroxy-2-methylpyridin-4(1H)-one

Cat. No. B030868
Key on ui cas rn: 30652-12-1
M. Wt: 153.18 g/mol
InChI Key: LCWFIBYPSAWVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05336482

Procedure details

1-Ethyl-3-hydroxy-2-methylpyrid-4-one was prepared by dissolving 10.0 g of 3-hydroxy-2-methylpyr-4-one (Maltol) and 3 equivalents of ethylamine (70%) in 200 ml of water. The reaction mixture was refluxed for 10 hours at which time it was black in color. Decolorizing charcoal was then added to the mixture and it was stirred an additional 0.5 hours. The mixture was then filtered through a fine frit and the filtrate was concentrated in vacuo to remove the water and excess amine. The resulting brown crystals were recrystallized using hot methanol which yielded white needles of pure product. m.p. 204°-205 ° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7](=[O:8])[CH:6]=[CH:5]O[C:3]=1[CH3:9].[CH2:10]([NH2:12])[CH3:11].C>O>[CH2:10]([N:12]1[CH:5]=[CH:6][C:7](=[O:8])[C:2]([OH:1])=[C:3]1[CH3:9])[CH3:11]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(OC=CC1=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Stirring
Type
CUSTOM
Details
was stirred an additional 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 10 hours at which time it
Duration
10 h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a fine frit
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the water and excess amine
CUSTOM
Type
CUSTOM
Details
The resulting brown crystals were recrystallized
CUSTOM
Type
CUSTOM
Details
yielded white needles of pure product

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)N1C(=C(C(C=C1)=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.